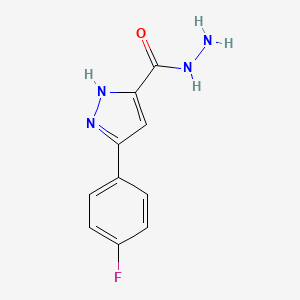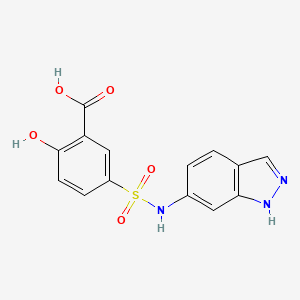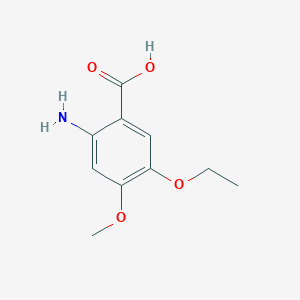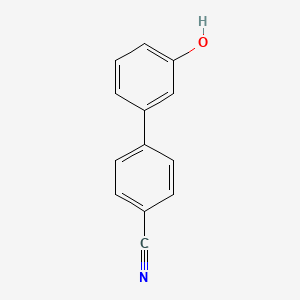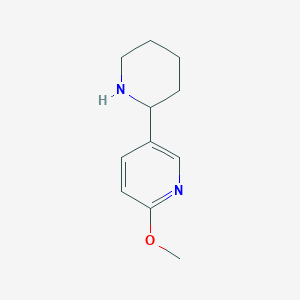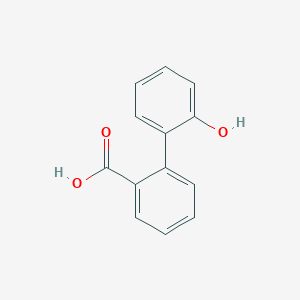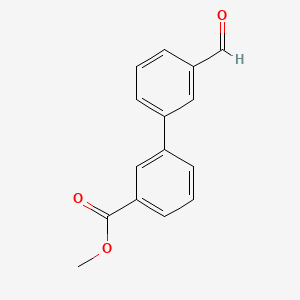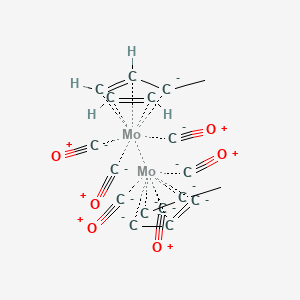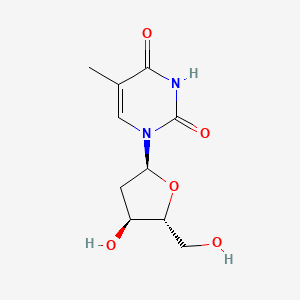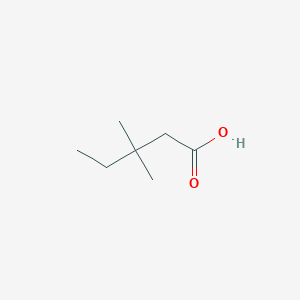
3,3-Dimethylpentanoic acid
説明
3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In
科学的研究の応用
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
特性
IUPAC Name |
3,3-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentanoic acid | |
CAS RN |
3177-74-0 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



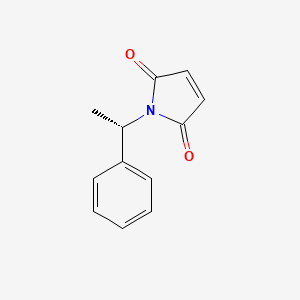
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)
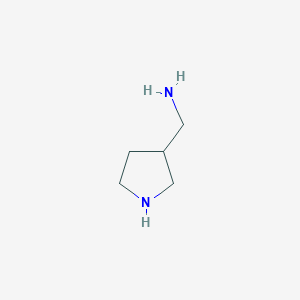
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
